ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate
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Overview
Description
. This compound is characterized by its unique structure, which includes a cyano group, an iodopyridinyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate typically involves the reaction of ethyl carbamate with a suitable aldehyde or ketone, followed by the addition of a cyano group and an iodopyridinyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The iodopyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate: Similar structure but with a thiophenyl group instead of an iodopyridinyl group.
Ethyl N-[(2E)-2-cyano-2-{[(5-bromopyridin-2-yl)amino]methylidene}acetyl]carbamate: Similar structure but with a bromopyridinyl group instead of an iodopyridinyl group.
The uniqueness of this compound lies in its iodopyridinyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-[(5-iodopyridin-2-yl)amino]prop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN4O3/c1-2-20-12(19)17-11(18)8(5-14)6-15-10-4-3-9(13)7-16-10/h3-4,6-7H,2H2,1H3,(H,15,16)(H,17,18,19)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMVAYUQPBBXCT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=NC=C(C=C1)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC1=NC=C(C=C1)I)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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